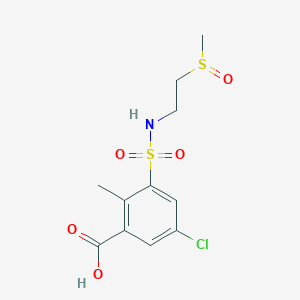

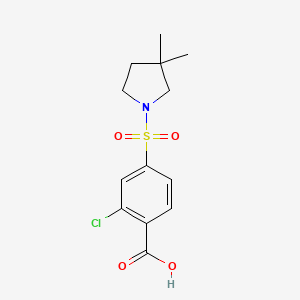

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acid, also known as Mefenpyr-diethyl, is a herbicide that belongs to the family of sulfonamides. It was first introduced in 1992 and has since been used extensively in agriculture to control broadleaf weeds in crops such as soybean, cotton, and wheat. Mefenpyr-diethyl is known for its high efficacy, low toxicity, and low environmental impact.

Mecanismo De Acción

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl acts as an inhibitor of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl disrupts the normal growth and development of broadleaf weeds, leading to their eventual death. The mechanism of action is specific to plants and does not affect non-target organisms, making it an ideal herbicide for use in agriculture.

Biochemical and Physiological Effects

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has been shown to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, studies have shown that 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl can have sublethal effects on aquatic organisms, such as fish and invertebrates, at high concentrations. These effects include reduced growth and reproduction, and changes in behavior and physiology.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl is a valuable tool for studying plant physiology and biochemistry, due to its specific mode of action and high efficacy. It can be used to study the biosynthesis of branched-chain amino acids, as well as the effects of ALS inhibition on plant growth and development. However, 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has limitations in terms of its selectivity and potential for environmental impact. It is important to use caution when handling and disposing of 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl, and to follow all safety protocols.

Direcciones Futuras

There are several areas of future research for 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl, including the development of new formulations and application methods to improve its efficacy and reduce its environmental impact. Additionally, there is a need for further studies on the sublethal effects of 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl on non-target organisms, and the potential for ecological impacts. Finally, there is a need for continued research on the biosynthesis of branched-chain amino acids in plants, and the role of ALS inhibition in plant growth and development.

Conclusion

In conclusion, 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl is a valuable herbicide for use in agriculture, due to its high efficacy, low toxicity, and low environmental impact. It acts as an inhibitor of the enzyme ALS, disrupting the biosynthesis of branched-chain amino acids in plants. 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has been extensively studied for its herbicidal properties and its effects on non-target organisms, and has been shown to have minimal toxicity to mammals. However, caution should be used when handling and disposing of 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl, and further research is needed to fully understand its potential for environmental impact.

Métodos De Síntesis

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl is synthesized through a multistep process that involves the reaction of 5-chloro-2-methyl-3-nitrobenzoic acid with diethyl sulfide, followed by reduction and sulfonation. The final product is obtained after purification and crystallization. The synthesis method is well-established and has been optimized for large-scale production.

Aplicaciones Científicas De Investigación

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be highly effective in controlling broadleaf weeds, with minimal impact on crop plants. 5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acidthyl has also been studied for its environmental fate and transport, including its persistence in soil and water, and its potential for leaching and runoff.

Propiedades

IUPAC Name |

5-chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO5S2/c1-7-9(11(14)15)5-8(12)6-10(7)20(17,18)13-3-4-19(2)16/h5-6,13H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBHUDZLYFAZQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1S(=O)(=O)NCCS(=O)C)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-3-(2-methylsulfinylethylsulfamoyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)

![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)

![2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)

![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)

![4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)

![1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea](/img/structure/B6631995.png)

![4-[(3-Ethyl-6-methylpyridazine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6632037.png)

![3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6632048.png)